![molecular formula C21H26FNO2 B6641173 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is also known as a selective beta-2 adrenergic receptor agonist, which is used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
The mechanism of action of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol involves the activation of beta-2 adrenergic receptors in the lungs. This leads to the relaxation of bronchial smooth muscle, which results in the dilation of airways and improved airflow. It also enhances the secretion of mucus, which helps to clear the airways. Additionally, it can stimulate the breakdown of glycogen in the liver and skeletal muscles, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol are mainly related to its role as a beta-2 adrenergic receptor agonist. It can cause an increase in heart rate, blood pressure, and metabolic rate. It can also lead to the relaxation of smooth muscle in various organs such as the bronchioles, uterus, and blood vessels. It can also enhance the secretion of mucus in the airways and the breakdown of glycogen in the liver and skeletal muscles.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol in lab experiments include its high potency and selectivity for beta-2 adrenergic receptors. It is also relatively stable and easy to handle. However, its limitations include its potential for side effects such as tachycardia, hypertension, and tremors. It can also interact with other drugs and compounds, leading to unpredictable effects.
Orientations Futures
The future directions for research on 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol include its potential for the treatment of other diseases such as diabetes, obesity, and cardiovascular diseases. It can also be investigated for its effects on different types of smooth muscle, such as those found in the gastrointestinal tract and urinary tract. Additionally, its use in combination with other drugs and compounds can be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol involves the reaction of 4-fluorobenzaldehyde, 4-methoxybenzylamine, and cyclohexanone in the presence of a reducing agent and a catalyst. The reaction occurs in a solvent at a specific temperature and pressure, which leads to the formation of the desired product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
The scientific research application of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol is mainly focused on its role as a beta-2 adrenergic receptor agonist. It has been studied extensively for its therapeutic potential in the treatment of respiratory diseases such as asthma and COPD. It has also been investigated for its effects on other physiological processes such as glucose metabolism, cardiac function, and smooth muscle relaxation.
Propriétés
IUPAC Name |
4-[[2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-25-20-12-4-16(5-13-20)21(14-15-2-6-17(22)7-3-15)23-18-8-10-19(24)11-9-18/h2-7,12-13,18-19,21,23-24H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSBNTXFZNYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)NC3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.